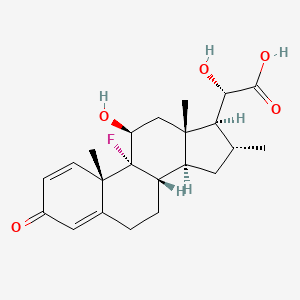

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid

Descripción general

Descripción

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid involves multiple steps, starting from readily available steroid precursors. The key steps include fluorination, hydroxylation, and oxidation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as converting ketones to alcohols.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and other electrophilic reagents are employed.

Major Products Formed

The major products formed from these reactions include various hydroxylated, fluorinated, and oxidized derivatives, which can have different pharmacological properties.

Aplicaciones Científicas De Investigación

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.

Biology: Studied for its effects on cellular signaling pathways and gene expression.

Medicine: Extensively used in clinical research for the treatment of inflammatory and autoimmune diseases.

Industry: Employed in the formulation of pharmaceutical products and as a standard in quality control processes.

Mecanismo De Acción

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory mediators. It inhibits the production of pro-inflammatory cytokines and reduces the activity of immune cells, thereby exerting its anti-inflammatory and immunosuppressive effects.

Comparación Con Compuestos Similares

Similar Compounds

Dexamethasone: Another potent synthetic corticosteroid with similar anti-inflammatory properties.

Prednisolone: A commonly used corticosteroid with a slightly different chemical structure and pharmacological profile.

Betamethasone: Known for its strong anti-inflammatory effects and used in various medical conditions.

Uniqueness

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid is unique due to its specific fluorination and hydroxylation pattern, which enhances its potency and duration of action compared to other corticosteroids.

Actividad Biológica

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid, commonly referred to as a fluorinated steroid derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is part of a class of glucocorticoids and exhibits various biological activities that are crucial for its efficacy in clinical settings.

The compound's molecular formula is with a molecular weight of approximately 392.47 g/mol. Its structural characteristics include a fluorine atom at the 9-position and hydroxyl groups at the 11 and 20 positions, which influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 50764-02-8 |

| Molecular Formula | C22H29FO5 |

| Molecular Weight | 392.468 g/mol |

| LogP | 2.6649 |

| Polar Surface Area | 94.83 Ų |

The biological activity of this compound primarily involves its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, it modulates gene expression related to inflammation and immune response. This compound demonstrates anti-inflammatory properties similar to those of dexamethasone, a well-known glucocorticoid.

Biological Activities

- Anti-inflammatory Effects : Studies indicate that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

- Immunosuppressive Properties : It exhibits immunosuppressive effects by downregulating T-cell activation and proliferation.

- Antiproliferative Activity : Research has shown that it can inhibit the proliferation of certain cancer cell lines, suggesting potential use in oncology.

- Metabolic Effects : The compound influences glucose metabolism and may affect lipid profiles due to its steroidal nature.

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent response with maximum efficacy observed at higher doses.

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines (e.g., A549 lung cancer cells) revealed that this compound inhibited cell growth with an IC50 value comparable to dexamethasone. The mechanism was attributed to induction of apoptosis through the activation of caspase pathways.

Comparative Analysis with Other Steroidal Compounds

| Compound Name | Anti-inflammatory Activity | Immunosuppressive Activity | Anticancer Activity |

|---|---|---|---|

| (11b,16a,20S)-9-Fluoro-11,20-dihydroxy... Acid | High | Moderate | Moderate |

| Dexamethasone | Very High | High | Low |

| Prednisolone | High | High | Low |

Propiedades

IUPAC Name |

(2S)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-11-8-15-14-5-4-12-9-13(24)6-7-21(12,3)22(14,23)16(25)10-20(15,2)17(11)18(26)19(27)28/h6-7,9,11,14-18,25-26H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14+,15+,16+,17-,18+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKVIEIIBMZQOC-MCYIGWNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(C(=O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1[C@@H](C(=O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747802 | |

| Record name | (11beta,16alpha)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50764-02-8 | |

| Record name | (11beta,16alpha)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.